

Pharmacological profile of 4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline
Cat. No.:	B066383

[Get Quote](#)

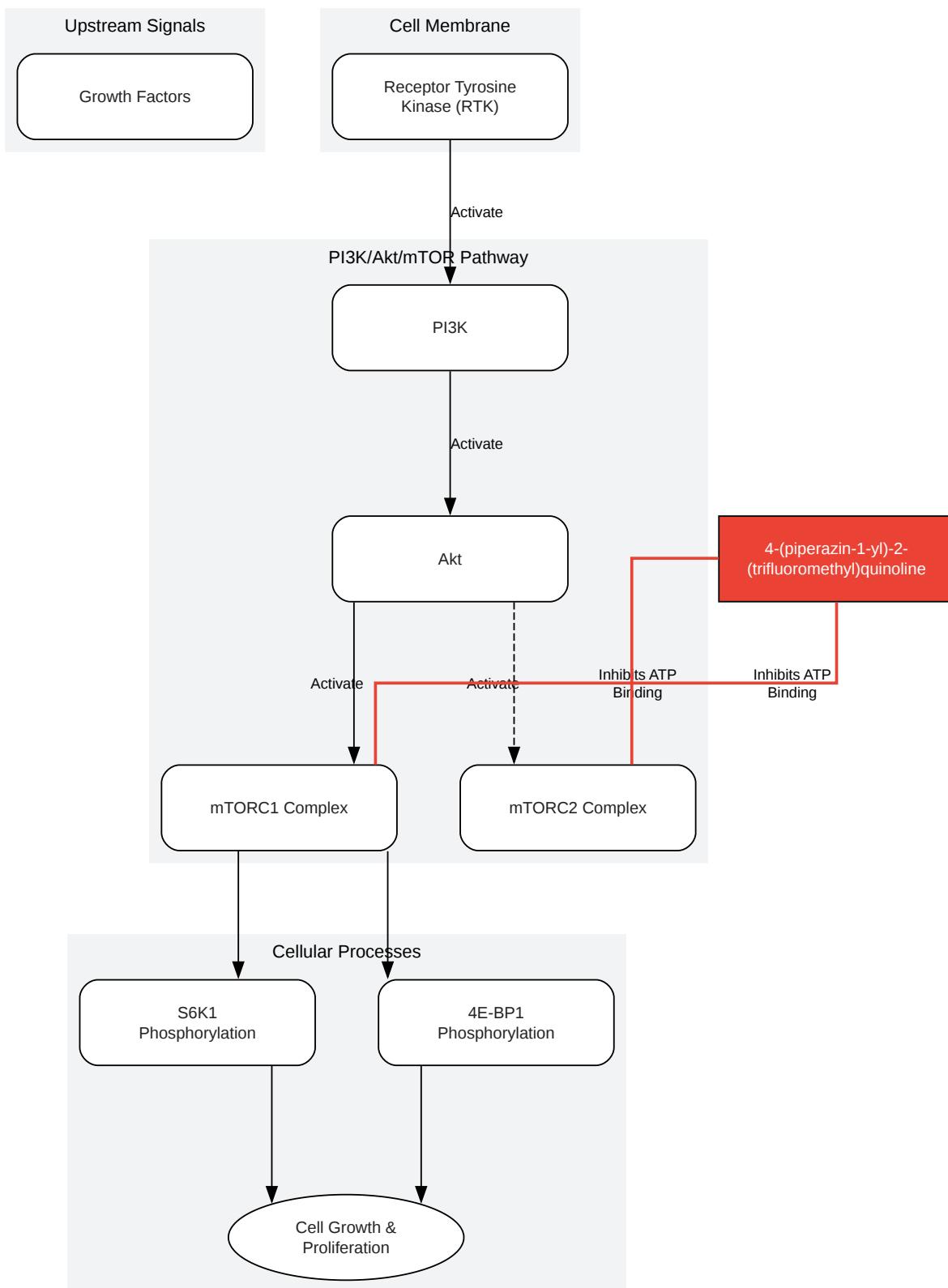
An In-depth Technical Guide to the Pharmacological Profile of **4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline**

Foreword for the Research Professional

This document provides a comprehensive technical overview of the pharmacological characteristics of **4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline**. As direct, extensive research on this specific chemical entity is not consolidated in a single body of work, this guide synthesizes data from structurally related compounds to project a scientifically grounded pharmacological profile. We will delve into the likely mechanisms of action, pharmacokinetic behaviors, and safety considerations by drawing parallels from closely related quinoline-piperazine hybrids. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for initiating and advancing research on this compound.

Our analysis is built upon the well-established biological activities of the 4-piperazinylquinoline scaffold, which is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and antimicrobial activities.^{[1][2][3]} The inclusion of a trifluoromethyl group at the 2-position is anticipated to modulate the compound's lipophilicity, metabolic stability, and target engagement.^[4] This guide explains the causality behind proposed experimental designs, offering validated protocols to empower researchers to rigorously test these hypotheses.

Predicted Pharmacological Profile & Mechanism of Action


The **4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline** scaffold combines key pharmacophoric elements that suggest a high probability of interaction with protein kinases, which are crucial regulators of cellular processes.

Primary Hypothesis: Kinase Inhibition

Numerous studies on complex molecules incorporating the quinoline-piperazine core have demonstrated potent inhibitory activity against key kinases in oncogenic pathways.

- **mTOR Inhibition:** A prominent example is the compound Torin1, a highly potent and selective mTOR inhibitor, which was developed from a quinoline-based screening hit.^{[5][6]} Torin1 inhibits both mTORC1 and mTORC2 complexes, which are master regulators of cell growth and proliferation.^{[5][6]} The quinoline moiety in these compounds typically resides within a hydrophobic pocket of the ATP-binding site, while the piperazine group extends towards the solvent-exposed region, allowing for modifications to fine-tune potency and selectivity.^[5] Given this precedent, it is highly probable that **4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline** acts as an ATP-competitive inhibitor of mTOR or other related PI3K-family kinases.
- **VEGFR-2 Inhibition:** Other 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives have shown significant antiproliferative activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase in angiogenesis.^[2] These compounds typically engage with the kinase hinge region via hydrogen bonds, a common binding mode for kinase inhibitors.^[2]

The diagram below illustrates the hypothesized mechanism of action via inhibition of the mTOR signaling pathway.

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of the mTOR signaling pathway.

Secondary Hypotheses: Antimicrobial & Other Activities

The quinoline scaffold is historically significant in antimicrobial drug discovery, forming the basis for drugs like chloroquine and fluoroquinolone antibiotics.[7][8]

- Antimalarial Activity: Quinolines are known to interfere with hemoglobin digestion in the malaria parasite's food vacuole.[8]
- Antibacterial Activity: Fluoroquinolones, which contain a related quinolone core, target bacterial DNA gyrase and topoisomerase IV.[7] It is plausible that **4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline** could exhibit activity against various bacterial or parasitic pathogens.[1][9][10]

Projected Pharmacokinetic (PK) Profile

The pharmacokinetic properties of this compound are predicted based on data from structurally similar molecules evaluated in preclinical models.

In Vitro Pharmacokinetics

The following table summarizes the expected in vitro pharmacokinetic parameters, drawing parallels from advanced analogs like Torin1.[5][11]

Parameter	Predicted Value/Characteristic	Rationale & Justification
Metabolic Stability	Likely rapid metabolism in liver microsomes.	Torin1, a related compound, showed a very short half-life (~4 minutes) in human and mouse liver microsome stability assays.[5][11]
Metabolism Mechanism	Primarily NADPH-dependent (Cytochrome P450 mediated).	A significant difference in metabolic stability in the presence versus absence of NADPH is a hallmark of CYP450-mediated metabolism, as observed with related compounds.[5][11]
Plasma Protein Binding	Moderate to High.	Quinolone derivatives often exhibit significant binding to plasma proteins, which influences their distribution and clearance.

In Vivo Pharmacokinetics

In vivo studies with related quinolone antibiotics and kinase inhibitors in rodents provide a basis for predicting the whole-body pharmacokinetic behavior.[5][12][13]

Parameter	Predicted Characteristic	Rationale & Justification
Absorption & Bioavailability	Potentially high oral bioavailability.	Some novel quinolone antibiotics show nearly complete oral absorption (>90%) in rat models. [12] However, rapid first-pass metabolism, as suggested by the in vitro data, could reduce bioavailability.
Distribution	Wide volume of distribution (Vd > 1 L/kg).	Quinolone antibiotics typically have a large steady-state volume of distribution (e.g., 2.90–4.44 L/kg for DW-116), indicating extensive tissue distribution. [12]
Elimination	Primarily hepatic clearance followed by fecal and/or urinary excretion.	The predicted rapid metabolism suggests that hepatic clearance will be the dominant route of elimination. Studies on other quinolones confirm that repeated dosing is unlikely to alter pharmacokinetic profiles or cause significant accumulation. [13]

Safety & Toxicology Profile

The safety profile is extrapolated from data on the parent quinoline molecule and general principles of medicinal chemistry.

- Acute Toxicity: The parent compound, quinoline, is classified as toxic if swallowed and harmful in contact with skin.[\[14\]](#) Acute oral LD50 in rats has been reported as 331 mg/kg.[\[15\]](#)

- Irritation: Quinoline is a known skin and severe eye irritant.[15][16] It is prudent to assume that **4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline** will share these properties and should be handled with appropriate personal protective equipment.[16]
- Genotoxicity & Carcinogenicity: Quinoline is suspected of causing genetic defects and may cause cancer.[14] Any derivative should be evaluated for mutagenicity and carcinogenicity during preclinical development.
- Cardiotoxicity: Some kinase inhibitors and quinoline-based drugs have been associated with cardiotoxicity, particularly hERG channel inhibition. This is a critical safety parameter to evaluate.

Recommended Experimental Protocols & Workflows

To validate the hypothesized pharmacological profile, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols are based on established methodologies used for characterizing similar compounds.[5][17]

In Vitro Kinase Inhibition Assay (mTORC1 Example)

This protocol is designed to determine the compound's ability to inhibit mTORC1 kinase activity in a biochemical assay.

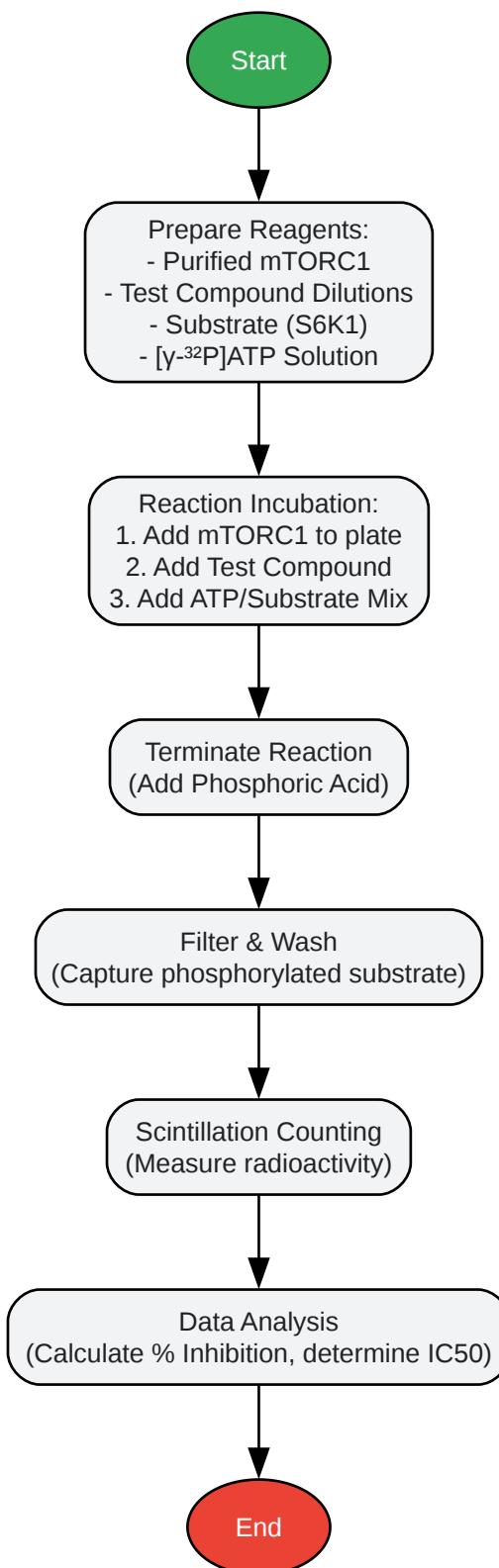
Objective: To quantify the IC₅₀ value of the test compound against purified mTORC1.

Methodology:

- Reagent Preparation:
 - Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
 - Purify mTORC1 complex from mammalian cells (e.g., HEK293T) via immunoprecipitation.
 - Prepare substrate solution (e.g., recombinant S6K1 protein).
 - Prepare ATP solution containing [γ -³²P]ATP.
 - Prepare serial dilutions of the test compound in DMSO.

- Kinase Reaction:

- In a 96-well plate, add 10 μ L of purified mTORC1.
- Add 1 μ L of the test compound dilution (final concentration range from 1 pM to 10 μ M).
- Pre-incubate for 10 minutes at room temperature.
- Initiate the reaction by adding 10 μ L of the ATP/substrate mixture.
- Incubate for 20 minutes at 30°C.


- Termination and Detection:

- Stop the reaction by adding phosphoric acid.
- Transfer the reaction mixture onto a phosphocellulose filter mat.
- Wash the mat multiple times with phosphoric acid to remove unincorporated [γ - 32 P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.

- Data Analysis:

- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the workflow for this biochemical assay.

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro radiometric kinase assay.

Cellular Antitumor Proliferation Assay (NCI-60 Method)

This protocol assesses the compound's ability to inhibit the growth of human cancer cell lines. [17]

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of the test compound across a panel of cancer cell lines.

Methodology:

- **Cell Plating:**
 - Seed cells from the selected cancer cell line (e.g., U87MG glioblastoma, T-47D breast cancer) into 96-well microtiter plates in RPMI 1640 medium.[2][17]
 - Incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:**
 - Prepare serial dilutions of the test compound.
 - Add the compound to the plates over a wide concentration range (e.g., 10 nM to 100 μ M).
 - Incubate the plates for an additional 48 hours.
- **Cell Staining (Sulforhodamine B - SRB Assay):**
 - Terminate the assay by fixing the cells with cold trichloroacetic acid (TCA) for 1 hour at 4°C.
 - Wash the plates with water to remove the TCA.
 - Stain the fixed cells with 0.4% SRB solution for 30 minutes.
 - Wash away unbound dye with 1% acetic acid.
 - Solubilize the bound stain with 10 mM Tris base solution.
- **Data Acquisition and Analysis:**

- Read the absorbance at 515 nm using an automated plate reader.
- Calculate the percentage of cell growth relative to untreated controls.
- Determine the GI50 value from the dose-response curve.

Conclusion & Future Directions

The chemical structure of **4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline** strongly suggests its potential as a bioactive molecule, most likely a kinase inhibitor with applications in oncology. The provided profile, synthesized from data on analogous compounds, offers a robust starting point for its empirical investigation.

Key validation steps should include:

- Broad Kinase Screening: Profile the compound against a large panel of kinases (e.g., 400+ kinases) to determine its primary targets and selectivity.[\[5\]](#)
- In Vivo Efficacy: Test the compound in relevant xenograft models (e.g., U87MG) to confirm its antitumor activity *in vivo*.[\[6\]](#)
- ADME & Toxicology: Conduct formal preclinical ADME and toxicology studies to fully characterize its drug-like properties and safety profile.

This guide provides the foundational hypotheses and experimental frameworks necessary to unlock the therapeutic potential of this promising compound.

References

- Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., Hur, W., Zhang, J., Sim, T., Sabatini, D. M., & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][12]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. *Journal of Medicinal Chemistry*, 53(19), 7146–7155.
- Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., Hur, W., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][12]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. *MIT Open Access Articles*.

- Smolecule. (2024). Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone. Smolecule.
- Material Safety Data Sheet Quinoline. (2010). Sciencelab.com.
- Lee, K. C., Lee, H. S., & Lee, M. G. (1995). Pharmacokinetics of 1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116), a new quinolone antibiotic in rats. *Biopharmaceutics & Drug Disposition*, 16(4), 335-346. [\[Link\]](#)
- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2010). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. *European Journal of Medicinal Chemistry*, 45(7), 3059-3069. [\[Link\]](#)
- Bălășeanu, A., Olaru, A., Drăgănescu, D., Avram, S., Bîcu, E., Limban, C., & Missir, A. V. (2021). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. *Molecules*, 26(11), 3193. [\[Link\]](#)
- El Faydy, M., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. *Journal of Materials and Environmental Science*, 7(1), 356-361. [\[Link\]](#)
- Iacovino, R., et al. (2022). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against *Staphylococcus aureus*: Design, Synthesis, and In Vitro and In Silico Insights. *Pharmaceuticals*, 15(7), 849. [\[Link\]](#)
- Okazaki, O., Kurata, T., & Hakusui, H. (1993). Pharmacokinetics of prulifloxacin. 2nd communication: pharmacokinetics and effect on hepatic drug-metabolizing enzyme activities after repeated administration and transfer into fetus and milk after a single administration in rats. *Arzneimittel-Forschung*, 43(9), 975-981. [\[Link\]](#)
- Hassan, H. A., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. *Bioorganic & Medicinal Chemistry*, 40, 116168. [\[Link\]](#)
- Conti, P., et al. (2022). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. *ChemistryOpen*, 11(10), e202200135. [\[Link\]](#)
- Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][12]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. *Journal of Medicinal Chemistry*, 53(19), 7146-7155. [\[Link\]](#)
- National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. Australian Government Department of Health. [\[Link\]](#)
- Chemos GmbH & Co.KG. (n.d.).

- Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231-240. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against *Staphylococcus aureus*: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone [smolecule.com]
- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Pharmacokinetics of 1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116), a new quinolone antibiotic in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of prulifloxacin. 2nd communication: pharmacokinetics and effect on hepatic drug-metabolizing enzyme activities after repeated administration and transfer into fetus and milk after a single administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemos.de [chemos.de]
- 15. actylislab.com [actylislab.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Pharmacological profile of 4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066383#pharmacological-profile-of-4-piperazin-1-yl-2-trifluoromethyl-quinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com